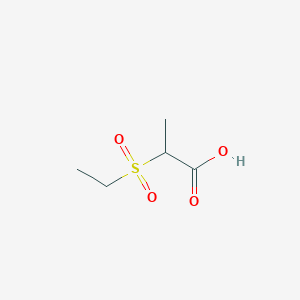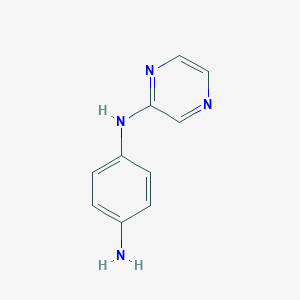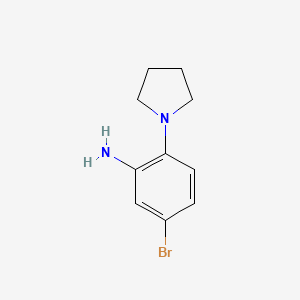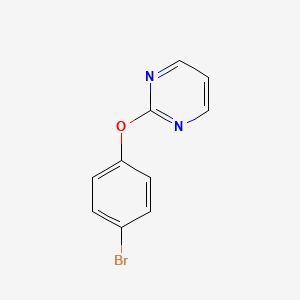
2-溴-4-(4-甲基苯基)-1-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(4-methylphenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It features a bromine atom attached to the second carbon of a butene chain, with a 4-methylphenyl group attached to the fourth carbon
科学研究应用
2-Bromo-4-(4-methylphenyl)-1-butene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for biological research.
作用机制
Target of Action
It’s structurally similar to 2-bromo-4-methylphenyl isocyanate , which is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . Therefore, it’s possible that 2-Bromo-4-(4-methylphenyl)-1-butene may also interact with proteins in a similar manner.
Mode of Action
Based on its structural similarity to 2-bromo-4-methylphenyl isocyanate , it might interact with proteins and other biological molecules, potentially altering their structure and function .
Biochemical Pathways
Given its potential protein interactions, it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Any alterations in protein structure or function could potentially lead to changes in cellular processes and overall cell behavior .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4-(4-methylphenyl)-1-butene . For instance, extreme temperatures or pH levels could potentially affect its stability or interactions with proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(4-methylphenyl)-1-butene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-(4-methylphenyl)-1-butene may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents .
化学反应分析
Types of Reactions
2-Bromo-4-(4-methylphenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen bromide (HBr) in acetic acid.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 4-(4-methylphenyl)-1-butanol or 4-(4-methylphenyl)-1-butanenitrile.
Addition: Formation of 2,3-dibromo-4-(4-methylphenyl)-1-butene.
Oxidation: Formation of 4-(4-methylphenyl)-1-butanone.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but with a hydroxyl group instead of the butene chain.
4-Methylpropiophenone: Contains a similar aromatic ring with a methyl group but lacks the bromine atom and butene chain.
2-Bromo-4-methylbenzaldehyde: Features a formyl group instead of the butene chain.
Uniqueness
2-Bromo-4-(4-methylphenyl)-1-butene is unique due to its combination of a bromine atom and a butene chain attached to a 4-methylphenyl group. This structure provides distinct reactivity patterns, making it valuable in specific synthetic applications where other similar compounds may not be suitable .
属性
IUPAC Name |
1-(3-bromobut-3-enyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVALAAPGENLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641127 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-22-8 |
Source


|
| Record name | 1-(3-Bromo-3-buten-1-yl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








amine](/img/structure/B1290865.png)



![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)

